Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that features a fused thieno-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate thiophene derivatives. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, leading to the formation of the thieno-oxazine ring system . Another approach includes the use of isocyanates to form ureido intermediates, which are then cyclized under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno-oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thieno-oxazine derivatives.
Scientific Research Applications
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno ring system.
Thieno[3,4-b]pyridine: Features a fused thieno-pyridine ring system.
Comparison: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is unique due to its oxazine ring, which imparts distinct chemical and biological properties compared to other thieno derivatives. The presence of the oxazine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .
Properties
CAS No. |
869299-09-2 |
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Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3 |
InChI Key |
GGSYFQWWKWYSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2 |
Origin of Product |
United States |
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